N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C25H39Cl3IN3OS. This compound is notable for its unique structure, which includes a trichloromethyl group, an iodoaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the formation of a trichloromethyl intermediate through the chlorination of a suitable precursor.
Coupling with 4-Iodoaniline: The trichloromethyl intermediate is then reacted with 4-iodoaniline under controlled conditions to form the desired anilino derivative.
Amidation: The final step involves the amidation of the anilino derivative with hexadecanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloromethyl group or reduce the iodoaniline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to dehalogenated derivatives.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group and iodoaniline moiety are believed to play crucial roles in its biological activity. The compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)hexadecanamide
- N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)acrylamide
Uniqueness
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, sets it apart from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
CAS No. |
302913-86-6 |
---|---|
Molecular Formula |
C25H39Cl3IN3OS |
Molecular Weight |
662.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H39Cl3IN3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(33)31-23(25(26,27)28)32-24(34)30-21-18-16-20(29)17-19-21/h16-19,23H,2-15H2,1H3,(H,31,33)(H2,30,32,34) |
InChI Key |
XJSGZAAWTKGYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.